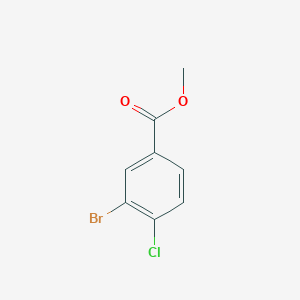

Methyl 3-bromo-4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRJXWANIVYEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625168 | |

| Record name | Methyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107947-17-1 | |

| Record name | Methyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-chlorobenzoate

CAS Number: 107947-17-1

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic ester with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing a detailed look at its key characteristics.

| Property | Value | Source |

| CAS Number | 107947-17-1 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Boiling Point | 280 °C | |

| Density | 1.604 g/cm³ | |

| Appearance | Solid | [1] |

Synthesis

The primary route for the synthesis of this compound is through the esterification of 3-bromo-4-chlorobenzoic acid. This reaction typically involves the use of methanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol to form the desired ester. For example, 3-bromo-4-methylbenzoic acid has been converted to its methyl ester by first treating it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, followed by the addition of methanol.[2]

A detailed, adaptable protocol for the synthesis of a related compound, methyl 4-bromo-3-chlorobenzoate, involves suspending the corresponding carboxylic acid in methanol and adding chlorotrimethylsilane. The reaction mixture is stirred at room temperature, and after workup, the product is obtained in high yield.

Applications in Research and Drug Development

Halogenated benzoic acid esters, including this compound and its isomers, are valuable intermediates in the synthesis of a wide range of organic molecules. They are particularly important in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals.[3] The bromine and chlorine substituents on the aromatic ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.[3]

For instance, the related compound, methyl 4-bromo-3-chlorobenzoate, is utilized as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[4] While specific biological activities for this compound have not been detailed in the available literature, its structural similarity to other biologically active compounds suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and any associated signaling pathway involvement of this compound. Research on the biological effects of this specific chemical entity appears to be limited or not yet published. However, the broader class of halogenated benzoic acid derivatives has been explored for various biological activities. For example, some bromophenol derivatives have shown antioxidant and anticancer properties.

Further research and screening are required to elucidate the specific biological profile of this compound.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from its corresponding carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Potential Application in Drug Discovery

The following diagram illustrates the potential role of this compound as a building block in a drug discovery pipeline.

Caption: Potential application of this compound in drug discovery.

References

Technical Guide: Properties, Synthesis, and Analysis of Methyl 3-bromo-4-chlorobenzoate

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic ester. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It details the compound's key chemical properties, outlines a standard experimental protocol for its synthesis via esterification, and describes a methodology for its purity analysis using High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key quantitative properties are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Weight | 249.49 g/mol | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| CAS Number | 107947-17-1 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI Key | CLRJXWANIVYEHH-UHFFFAOYSA-N | [1] |

| Synonyms | 3-Bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-chloro-, methyl ester | [1] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The Fischer esterification, which utilizes an alcohol in the presence of an acid catalyst, is a common and effective method.[3] A representative workflow for the synthesis, purification, and analysis of the compound is illustrated below.

This protocol describes a standard acid-catalyzed esterification procedure adaptable for producing this compound from 3-bromo-4-chlorobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of methanol, which acts as both a reagent and a solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or chlorotrimethylsilane (TMSCl).[4]

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (typically 4-12 hours).[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate.[4] Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[4][5]

-

Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Analytical Methodologies

To ensure the quality and purity of the synthesized compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed. HPLC is highly effective for assessing the purity of non-volatile organic compounds.[6]

This protocol provides a representative method for determining the purity of this compound. Optimization may be required for specific instruments.

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Temperature: Ambient room temperature.

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of about 100 µg/mL.[6]

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution using the synthesized product.[6]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 10 µL) of the sample solution into the chromatograph.

-

Record the chromatogram for a sufficient run time to allow for the elution of all components.

-

-

Calculation: Determine the purity of the sample by the area normalization method. The purity is calculated as the percentage of the peak area of the main component relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-bromo-4-chlorobenzoate (CAS No. 107947-17-1). Due to the limited availability of direct experimental data in the public domain for this specific isomer, this document combines confirmed chemical properties with predicted spectroscopic data and a generalized experimental protocol based on established chemical principles for similar compounds. This guide serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development by offering a foundational understanding of this compound's characteristics.

Introduction

This compound is a halogenated aromatic ester. Halogenated benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the bromine and chlorine atoms on the benzene ring, along with the methyl ester group, dictates the molecule's reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in further research and development. This guide outlines the key identifiers, predicted physicochemical and spectroscopic properties, a proposed synthetic route, and a general characterization workflow for this compound.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 107947-17-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₆BrClO₂ | [1][3][4][5] |

| Molecular Weight | 249.49 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | |

| SMILES | COC(=O)C1=CC(Br)=C(Cl)C=C1 | N/A |

| InChI | InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | [3] |

Proposed Synthesis

Experimental Protocol: Fischer Esterification

Materials:

-

3-bromo-4-chlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

References

- 1. This compound | CAS 107947-17-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 107947-17-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 107947-17-1 | this compound - Moldb [moldb.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound|CAS 107947-17-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. mdpi.com [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-bromo-4-chlorobenzoate, a chemical compound of interest in various research and development applications. This document outlines its key physical constants, detailed experimental protocols for their determination, and logical workflows to aid in laboratory settings.

Core Physical Properties

This compound is a halogenated aromatic ester. Its physical characteristics are crucial for its handling, reaction setup, and integration into synthetic pathways.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | Solid, Powder/Crystal | [1] |

| Purity | Typically ≥98% | [1] |

| CAS Number | 107947-17-1 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[2] Pure crystalline solids exhibit a sharp melting point range, typically within 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and effective method for determining the melting point of a solid organic compound.[2][3]

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[3]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range (T2).[3]

-

The melting point is reported as the range T1-T2.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] It is a characteristic physical property used for identification and assessing purity.[6]

Methodology: Capillary Method using a Thiele Tube or Aluminum Block

This micro method is suitable for small quantities of liquid.

-

Sample Preparation:

-

A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[7]

-

A capillary tube is sealed at one end by heating it in a flame.[7]

-

The sealed capillary tube is placed into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the surface.[8]

-

-

Apparatus Setup:

-

Measurement:

-

The apparatus is heated gently and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[5]

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

Synthesis via Fischer Esterification

This compound is synthesized from 3-bromo-4-chlorobenzoic acid. Fischer esterification is a common method for this transformation.[9]

Methodology: Acid-Catalyzed Esterification

-

Reaction Setup:

-

Reflux:

-

Workup and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.[9]

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[10]

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude methyl ester.[10]

-

The crude product can be further purified by recrystallization or column chromatography.[10]

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-bromo-4-chlorobenzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed, standardized experimental protocols for determining its solubility in various solvents. This allows researchers to generate precise and reliable solubility data in-house.

Introduction to this compound

This compound is a halogenated aromatic ester. Its chemical structure, featuring a benzene ring substituted with bromo, chloro, and methyl ester groups, suggests it is a nonpolar molecule. As a general principle in chemistry, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Consequently, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents.

While specific quantitative data is scarce, a related isomer, methyl 4-bromo-3-chlorobenzoate, is reported to be soluble in methanol. This suggests that this compound is likely soluble in similar organic solvents.

Quantitative Solubility Data

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data Point 1 | Data Point 1 | Gravimetric |

| Ethanol | 25 | Data Point 2 | Data Point 2 | HPLC |

| Acetone | 25 | Data Point 3 | Data Point 3 | UV/Vis Spectroscopy |

| Dichloromethane | 25 | Data Point 4 | Data Point 4 | Gravimetric |

| Water | 25 | Data Point 5 | Data Point 5 | HPLC |

| Methanol | 40 | Data Point 6 | Data Point 6 | Gravimetric |

| Ethanol | 40 | Data Point 7 | Data Point 7 | HPLC |

Experimental Protocols for Solubility Determination

To empower researchers to generate their own solubility data, this section details three widely accepted experimental methods: the Gravimetric Method, UV/Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The gravimetric method is a straightforward and cost-effective technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.[1][2]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Evaporate the solvent using a suitable method, such as a rotary evaporator or by heating in an oven at a temperature below the boiling point of the solute.

-

Drying and Weighing: Dry the container with the residue to a constant weight in an oven.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solution used.

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range. It relies on Beer-Lambert's law, which relates absorbance to concentration.[3][4]

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This will serve as the calibration curve.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Dilution: After filtration, accurately dilute the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility or in complex mixtures.[5][6]

Protocol:

-

Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Dilution: After filtration, accurately dilute the saturated solution with the mobile phase to a concentration that is within the linear range of the calibration curve.

-

Analyze Sample: Inject the diluted solution into the HPLC system and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution to determine the solubility.

Conclusion

While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine it accurately. By following the detailed experimental protocols for the gravimetric, UV/Vis spectroscopy, and HPLC methods, scientists in drug development and other fields can generate the critical data needed for their work. The consistent application of these standardized methods will contribute to a more robust and comparable dataset within the scientific community.

References

Synthesis of Methyl 3-bromo-4-chlorobenzoate from 3-bromo-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 3-bromo-4-chlorobenzoate from its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely-used acid-catalyzed process. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the reaction workflow, intended for professionals in organic synthesis and drug development.

Overview of the Synthesis

The conversion of 3-bromo-4-chlorobenzoic acid to its methyl ester is a classic example of Fischer-Speier esterification. This equilibrium-controlled reaction involves the treatment of a carboxylic acid with an alcohol, in this case methanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the reaction towards the product, an excess of the alcohol is commonly used, serving as both a reactant and the solvent. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Fischer esterification of a substituted benzoic acid, based on established protocols for similar substrates.[1][2][3][4] This data provides a general framework for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 3-bromo-4-chlorobenzoic acid | 1.0 equivalent | The limiting reagent. |

| Methanol (anhydrous) | 10 - 20 equivalents (or as solvent) | Acts as both reactant and solvent; using a large excess drives the equilibrium towards the product. |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.1 - 0.2 equivalents | A catalytic amount is sufficient. Handle with care as it is corrosive and exothermic upon dilution. |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | The boiling point of methanol. |

| Reaction Time | 6 - 10 hours | Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Extraction Solvent | Dichloromethane or Ethyl Acetate | A common organic solvent for extraction. |

| Neutralizing Agent | Saturated Sodium Bicarbonate soln. | To quench the acid catalyst. |

| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |

| Yield | ||

| Expected Yield | 85 - 95% | Typical yields for Fischer esterification are generally high. |

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Fischer esterification of similar aromatic carboxylic acids.[1][4]

Materials:

-

3-bromo-4-chlorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Dichloromethane (or Ethyl Acetate)

-

Saturated aqueous solution of sodium bicarbonate

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 6-10 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Work-up - Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride (brine).

-

Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow.

References

Spectroscopic and Synthetic Profile of Methyl 3-bromo-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl 3-bromo-4-chlorobenzoate. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is a combination of predicted values based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

Chemical Structure and Properties

This compound is a halogenated aromatic ester. The presence and position of the bromo and chloro substituents on the benzene ring, along with the methyl ester group, dictate its chemical reactivity and spectroscopic characteristics.

Molecular Formula: C₈H₆BrClO₂

Molecular Weight: 249.49 g/mol

CAS Number: 185312-82-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.15 | d | ~2.0 | 1H | H-2 |

| ~7.85 | dd | ~8.4, 2.0 | 1H | H-6 |

| ~7.50 | d | ~8.4 | 1H | H-5 |

| 3.94 | s | - | 3H | -OCH₃ |

Note: The chemical shifts and coupling constants are estimations and may vary in an actual experimental spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O |

| ~134.0 | C-4 |

| ~133.5 | C-6 |

| ~132.0 | C-2 |

| ~131.0 | C-1 |

| ~129.5 | C-5 |

| ~122.0 | C-3 |

| 52.8 | -OCH₃ |

Note: The chemical shifts are estimations and may vary in an experimental setting.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2950 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1280, ~1120 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H bend (aromatic, out-of-plane) |

| ~760 | Medium | C-Cl stretch |

| ~670 | Medium | C-Br stretch |

Note: The IR absorption bands are approximate and can be influenced by the sample preparation method.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity | Possible Fragment |

| 248/250/252 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 217/219/221 | Medium | [M - OCH₃]⁺ |

| 189/191/193 | Medium | [M - COOCH₃]⁺ |

| 154/156 | Medium | [C₆H₃BrCl]⁺ |

| 109 | Low | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The relative intensities are qualitative predictions. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic ion clusters.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of 3-bromo-4-chlorobenzoic acid.

Materials and Reagents

-

3-bromo-4-chlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Chemical Structure and Numbering

Caption: Chemical structure of this compound with atom numbering.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-4-chlorobenzoate. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such data, and visual representations to aid in the interpretation of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The analysis of the ¹H NMR spectrum of this compound is crucial for confirming its chemical structure. The aromatic region of the spectrum is of particular interest, as the substitution pattern dictates the chemical shifts and coupling constants of the protons on the benzene ring. The methyl ester group provides a characteristic singlet in the upfield region.

Based on available data, the predicted ¹H NMR spectral data for this compound, recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, is summarized in the table below.[1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | 8.32 | Doublet (d) | 1.9 | 1H | Proton ortho to the ester and meta to the bromine |

| H-6 | 7.94 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | Proton ortho to the bromine and meta to the ester |

| H-5 | 7.56 | Doublet (d) | 8.4 | 1H | Proton ortho to the chlorine and meta to the bromine |

| OCH₃ | 3.97 | Singlet (s) | - | 3H | Methyl ester protons |

Note: The numbering of the protons corresponds to the IUPAC nomenclature for the benzene ring, starting from the carbon bearing the ester group as position 1.

Structural Assignment and ¹H NMR Correlation

The following diagram illustrates the chemical structure of this compound and the assignment of each proton to its corresponding signal in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopy peaks for methyl 3-bromo-4-chlorobenzoate. The information is targeted toward researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide outlines the characteristic vibrational frequencies for the key functional groups within the molecule, supported by established spectroscopic principles.

Molecular Structure and Functional Groups

This compound is an aromatic ester with the chemical formula C₈H₆BrClO₂. Its structure consists of a benzene ring substituted with a bromo group, a chloro group, and a methyl ester group. The key functional groups that give rise to distinct IR absorption peaks are:

-

Aromatic Ring (C=C)

-

Ester Group (C=O and C-O)

-

Aromatic C-H Bonds

-

Methyl Group (C-H)

-

Carbon-Bromine Bond (C-Br)

-

Carbon-Chlorine Bond (C-Cl)

Predicted Infrared Absorption Peaks

The following table summarizes the expected characteristic IR absorption peaks for this compound. These predictions are based on the typical frequency ranges for the vibrational modes of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric & Symmetric Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | 1730 - 1715 | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak (multiple bands) |

| Methyl C-H | Bending | ~1450 | Medium |

| Ester C-O | Asymmetric & Symmetric Stretching | 1300 - 1000 (two or more bands) | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

| C-Br | Stretching | 690 - 515 | Medium to Strong |

Detailed Interpretation of Key Spectral Regions

-

3100-2850 cm⁻¹ Region: This region is characterized by C-H stretching vibrations. Aromatic C-H stretches typically appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to the aliphatic C-H stretches of the methyl group (3000-2850 cm⁻¹)[1][2][3].

-

1730-1715 cm⁻¹ Region: A strong absorption peak in this range is characteristic of the C=O stretching vibration of the ester functional group.[4][5][6] For aromatic esters like this compound, this peak is typically found between 1730 and 1715 cm⁻¹.[4][6]

-

1600-1450 cm⁻¹ Region: The presence of the benzene ring will give rise to several medium to weak intensity bands in this region due to C=C in-ring stretching vibrations.[2]

-

1300-1000 cm⁻¹ Region: Two or more strong bands are expected in this region corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.[6][7]

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.

-

Aromatic C-H Out-of-plane Bending: Strong absorptions between 900 and 675 cm⁻¹ are indicative of the substitution pattern on the benzene ring.[1][2]

-

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are also found in this region. The C-Cl stretch typically appears between 850 and 550 cm⁻¹[8][9], while the C-Br stretch is observed at a lower frequency, generally between 690 and 515 cm⁻¹.[8][10]

-

Experimental Protocol: Obtaining the IR Spectrum

The following is a generalized protocol for acquiring the IR spectrum of a solid sample like this compound using the KBr pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), IR-grade

-

Spatula

-

Sample of this compound

Procedure:

-

Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). This can be achieved by drying in an oven at ~110°C for a few hours and storing in a desiccator.

-

Sample Preparation: Weigh out approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.

-

Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the background spectrum (of the empty sample compartment). Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[9]

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for identifying the key functional groups of this compound from its IR spectrum.

Caption: Logical workflow for identifying functional groups in this compound via IR spectroscopy.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-bromo-4-chlorobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. By detailing experimental protocols, predicted fragmentation patterns, and data presentation, this document serves as a vital resource for researchers working with this and similar molecules.

Compound Profile and Significance

This compound is a substituted benzoic acid ester with the chemical formula C₈H₆BrClO₂.[1] Its structure, featuring both bromine and chlorine atoms, presents a unique analytical challenge and opportunity for detailed mass spectrometric investigation. Understanding its behavior under ionization is crucial for its identification, quantification, and integration into drug development pipelines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂[1] |

| Molecular Weight | 249.49 g/mol [2] |

| Monoisotopic Mass | 247.92397 Da[2] |

| Appearance | Solid[1] |

| Purity (typical) | 98%[1] |

Mass Spectrometric Analysis: Predicted Fragmentation

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for esters and halogenated compounds.[3][4] The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any fragment containing these halogens.

Upon electron ionization (EI), the molecule is expected to undergo several key fragmentation pathways:

-

Loss of the methoxy group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

-

Loss of the carbomethoxy group (-COOCH₃): This results in a halogenated benzene radical cation.

-

Cleavage of halogen atoms: Loss of Br or Cl radicals can also occur.

Table 2: Predicted m/z Values and Relative Abundances of Key Fragments

| m/z (predicted) | Ion Structure | Predicted Fragmentation Pathway | Notes |

| 248/250/252 | [M]⁺ | Molecular Ion | Isotopic pattern due to Br and Cl will be characteristic. |

| 217/219/221 | [M - OCH₃]⁺ | Loss of methoxy radical | Formation of a stable acylium ion. |

| 189/191 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical | Results in a bromochlorobenzene radical cation. |

| 170 | [M - Br]⁺ | Loss of bromine radical | |

| 213 | [M - Cl]⁺ | Loss of chlorine radical | |

| 156 | [C₆H₃Br]⁺ | Subsequent fragmentation | |

| 111 | [C₆H₄Cl]⁺ | Subsequent fragmentation | |

| 75 | [C₆H₃]⁺ | Further fragmentation |

Note: The m/z values are presented for the most abundant isotopes (⁷⁹Br and ³⁵Cl). The table reflects predicted major fragments; other minor fragments are possible.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the analysis of semi-volatile compounds like this compound.[5] The following protocol provides a general framework that can be adapted to specific instrumentation.

Objective: To obtain a mass spectrum and chromatographic data for this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., non-polar or medium-polarity)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-350

-

Solvent Delay: 3-5 minutes

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed for the molecular ion and characteristic fragments as detailed in Table 2.

Visualization of Analytical and Developmental Workflows

Diagrams are essential for visualizing complex processes in both analytical chemistry and drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway investigation.

References

An In-Depth Technical Guide to the Chemical Reactivity of Methyl 3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a methyl ester and two distinct halogen atoms on a benzene ring, provides multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, especially in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, offering a powerful tool for constructing diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and key chemical transformations, complete with experimental protocols and mechanistic diagrams.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the application of any chemical intermediate. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 107947-17-1 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Appearance | Solid |

| Synonyms | 3-Bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-chloro-, methyl ester |

Table 2: Representative Spectroscopic Data (for Methyl 4-bromo-3-chlorobenzoate)

| Spectrum Type | Data |

| ¹H-NMR (CDCl₃) | δ 8.09 (d, 1H, J = 1.4 Hz); 7.75 (dd, 1H, J = 1.4, 8.3 Hz); 6.68 (d, 1H, J = 8.3 Hz); 3.91 (s, 3H) |

Core Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its aryl halide moieties and the ester functional group. The presence of two different halogens allows for selective reactions, primarily through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. A key principle governing the reactivity of this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[1] This hierarchy allows for selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction would selectively occur at the 3-position (C-Br bond) to generate 3-aryl-4-chlorobenzoate derivatives.

dot

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 12 |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 |

| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 |

Data adapted from representative protocols for similar aryl bromides.[3][4]

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[5] This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry. Again, the reaction would be expected to proceed selectively at the C-Br bond. Esters can sometimes be incompatible with strong bases like KOtBu, but weaker bases can be employed.[6]

dot

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| Pd₂(dba)₃ (1-2) with a phosphine ligand | NaOtBu (1.2-1.4) | Toluene or Dioxane | 80-110 |

| Pd(OAc)₂ (1-2) with a phosphine ligand | K₂CO₃ or Cs₂CO₃ (1.5-2) | t-BuOH or Toluene | 80-110 |

| XPhos Pd G3 (1-2) | K₃PO₄ (2) | THF or Dioxane | 25-100 |

Conditions are generalized from standard protocols.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, SNAr can occur if the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9][10] In this compound, the methyl ester group is an EWG. However, it is in the meta position relative to the bromine and para to the chlorine. The para-relationship between the ester and the chlorine atom makes the C-Cl bond more susceptible to SNAr than the C-Br bond, provided a strong nucleophile and forcing conditions are used.[9][10] This reactivity is opposite to that observed in palladium-catalyzed couplings.

Hydrolysis of the Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (3-bromo-4-chlorobenzoic acid) under either acidic or basic conditions. This transformation is useful for subsequent reactions, such as amide bond formation.

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[3]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) followed by the palladium catalyst and ligand (e.g., PdCl₂(dppf), 3-5 mol%).[2][4]

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

dot

General Protocol for Ester Hydrolysis

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.

-

Reagent Addition: Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, remove the organic solvent under reduced pressure, and dilute with water.

-

Acidification: Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product should precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-chlorobenzoic acid.

Safety Information

This compound and its related compounds should be handled with appropriate safety precautions in a fume hood. Based on data for structurally similar compounds, it may cause skin and serious eye irritation.[11][12] It may also be harmful if swallowed and may cause respiratory irritation.[11] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and synthetically flexible building block. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which enables selective functionalization through palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive. This allows for the stepwise introduction of different substituents, providing a clear pathway to complex, highly functionalized aromatic compounds. The ester group offers an additional handle for modification via hydrolysis. This predictable and versatile reactivity profile makes this compound an important intermediate for researchers in drug discovery and materials science.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of Methyl 3-bromo-4-chlorobenzoate: A Technical Guide to Key Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-4-chlorobenzoate is a versatile chemical intermediate of significant interest in the fields of pharmaceutical synthesis, agrochemicals, and materials science. Its di-halogenated aromatic ring, featuring bromine and chlorine atoms with differential reactivity, alongside a methyl ester functional group, provides a scaffold ripe for selective modification. This technical guide offers an in-depth exploration of the core chemical reactions involving this compound, focusing on palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to empower researchers in leveraging this valuable building block for the synthesis of complex molecular architectures.

Overview of Reactivity

The primary sites of reactivity on this compound are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1] This difference in bond dissociation energy allows for highly selective transformations at the 3-position (bromine) while leaving the 4-position (chlorine) intact for potential subsequent reactions. The key transformations discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—predominantly occur at the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the ester moiety in the target substrate.[5]

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 16 | 85-95 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 4-Nitrophenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| Pyridine-3-boronic Acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 18 | 75-85 |

Note: Data is compiled from reactions on analogous aryl bromides and serves as a strong starting point for optimization.[4][5][6]

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[5]

-

Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

-

Solvent Addition : Add the degassed solvent system (e.g., a 5:1 mixture of Toluene and Water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.[5]

-

Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]

-

Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Purification : Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-aryl-4-chlorobenzoate.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction generally requires a palladium precursor, a suitable phosphine ligand, and a base.[8]

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good-Excellent |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95% |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90% |

| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | Good |

Note: Data is compiled from reactions on analogous aryl bromides and serves as a strong starting point for optimization.[9][10]

-

Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

-

Reagent Addition : Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene).

-

Nucleophile Addition : Add the amine (1.2 eq) via syringe.

-

Reaction Execution : Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).[10]

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

-

Work-up : After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography.

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] It is a powerful method for C-C bond formation and vinylation of aryl rings.[12] The reaction typically proceeds with outstanding trans selectivity.[12]

| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NEt₃ (2.0) | Acetonitrile | 100 | 24 |

| n-Butyl acrylate | Pd(OAc)₂ (0.001) | - | K₂CO₃ | NMP | 130 | 1 |

| Ethylene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.2) | DMF | 100 | 48 |

Note: Data is compiled from reactions on analogous aryl bromides.[12][13]

-

Reaction Setup : To a sealable reaction tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., tri(o-tolyl)phosphine, 2 mol%).[13]

-

Inert Atmosphere : Evacuate and backfill the tube with argon three times.[13]

-

Reagent Addition : Add the degassed solvent (e.g., acetonitrile), the alkene (e.g., styrene, 1.5 eq), and the base (e.g., triethylamine, 2.0 eq).[13]

-

Reaction Execution : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time.[13]

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.[13]

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate, and purify by column chromatography.[13]

Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions.[14]

| Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | 65 |

| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - (Copper-free) | TMP | DMSO | Room Temp |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 |

Note: Data is compiled from reactions on analogous aryl bromides.[9][15][16]

-

Reaction Setup : To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Inert Atmosphere : Evacuate and backfill the flask with argon.

-

Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF or Triethylamine) followed by the terminal alkyne (1.2 eq) and the amine base (if not used as the solvent).

-

Reaction Execution : Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until completion.

-

Work-up : Quench the reaction, typically with aqueous ammonium chloride. Extract the product with an organic solvent. Wash the organic layers, dry over an anhydrous salt, and concentrate in vacuo.

-

Purification : Purify the crude product by column chromatography.

Grignard Reaction

The C-Br bond in this compound can be used to form a Grignard reagent. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective formation of the organomagnesium reagent at the 3-position is feasible.[17] This powerful nucleophile can then react with various electrophiles. A notable reaction is the addition to the ester functionality of another molecule of the starting material. Grignard reagents add twice to esters, first displacing the methoxy group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[18][19]

-

Apparatus : Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with drying tubes.

-

Grignard Formation : Place magnesium turnings (1.1 eq) in the flask. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel. A small crystal of iodine may be needed to initiate the reaction.[18] The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Ester : Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the flask in an ice bath. Slowly add a solution of an electrophile (e.g., an additional 0.5 eq of this compound for self-condensation) in anhydrous THF.

-

Work-up : After the addition is complete, carefully quench the reaction by the slow addition of cold, saturated aqueous NH₄Cl solution.

-

Purification : Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol via column chromatography or recrystallization.

General Experimental Workflow

The successful execution of these sensitive organometallic reactions requires meticulous attention to technique to exclude oxygen and moisture.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chemistry.coach [chemistry.coach]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of Methyl 3-bromo-4-chlorobenzoate in the Landscape of Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – Methyl 3-bromo-4-chlorobenzoate and its structural isomers are emerging as highly versatile scaffolds in the field of medicinal chemistry, providing a crucial building block for the synthesis of a new generation of therapeutic agents. This technical guide offers an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.

A Versatile Intermediate in Drug Discovery

This compound and its related isomer, Methyl 4-bromo-3-chlorobenzoate, are key intermediates in the synthesis of complex, biologically active molecules. The strategic placement of bromo and chloro substituents on the benzoate ring offers medicinal chemists a handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the construction of diverse molecular architectures and the fine-tuning of the pharmacological properties of the resulting compounds.

One of the most significant applications of Methyl 4-bromo-3-chlorobenzoate to date is in the synthesis of a novel class of histone deacetylase (HDAC) inhibitors, specifically oxopyrrolidinylaminobenzenecarbohydroxamic acids.

A Case Study: Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them a key target for anticancer drug development. The patent WO2014/63199 details the synthesis of a series of potent HDAC inhibitors utilizing Methyl 4-bromo-3-chlorobenzoate as a key starting material.

Synthetic Pathway Overview

The general synthetic route to these HDAC inhibitors involves a multi-step process, beginning with the reaction of Methyl 4-bromo-3-chlorobenzoate. A key transformation is the introduction of a side chain at the 4-position, which ultimately bears the zinc-binding hydroxamic acid group, a critical feature for HDAC inhibition.

Detailed Experimental Protocol: Synthesis of a Representative HDAC Inhibitor

The following protocol is a representative example of the synthesis of an oxopyrrolidinylaminobenzenecarbohydroxamic acid derivative, adapted from the procedures outlined in patent WO2014/63199.

Step 1: Synthesis of Methyl 4-bromo-3-chlorobenzoate